molecular formula C21H25BrN2O2 B4032920 N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide

N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B4032920
M. Wt: 417.3 g/mol
InChI Key: XVZSPOWKXDBZIS-UHFFFAOYSA-N
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Description

N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group, a brominated hydroxybenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The benzyl and brominated hydroxybenzyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated benzyl group can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated benzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The brominated hydroxybenzyl group is likely involved in binding interactions, while the piperidine ring provides structural stability. The carboxamide group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(5-bromo-2-hydroxybenzyl)-N-methylpiperidine-3-carboxamide: is similar to other N-benzylated piperidine derivatives.

    This compound: shares structural similarities with compounds such as N-benzyltryptamines and N-benzylphenethylamines.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated hydroxybenzyl group differentiates it from other N-benzylated compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

IUPAC Name

N-benzyl-1-[(5-bromo-2-hydroxyphenyl)methyl]-N-methylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O2/c1-23(13-16-6-3-2-4-7-16)21(26)17-8-5-11-24(14-17)15-18-12-19(22)9-10-20(18)25/h2-4,6-7,9-10,12,17,25H,5,8,11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZSPOWKXDBZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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